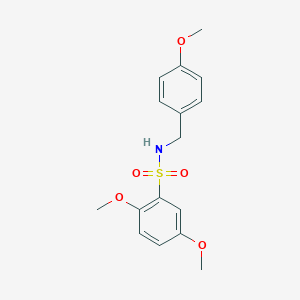

2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-20-13-6-4-12(5-7-13)11-17-23(18,19)16-10-14(21-2)8-9-15(16)22-3/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVAEVAXCHCZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

The foundational step involves chlorosulfonation of 1,4-dimethoxybenzene. Reacting 1,4-dimethoxybenzene with chlorosulfonic acid at 0–5°C for 4 hours produces 2,5-dimethoxybenzenesulfonyl chloride, with yields exceeding 80% when stoichiometric ratios are maintained. Excess chlorosulfonic acid (3–4 equivalents) suppresses polysubstitution, as confirmed by analysis of the crude product.

Coupling with 4-Methoxybenzylamine

The sulfonyl chloride intermediate reacts with 4-methoxybenzylamine in dichloromethane under nitrogen atmosphere. Triethylamine (2.2 equivalents) is added to scavenge HCl, facilitating nucleophilic substitution at the sulfur center. After stirring at room temperature for 12 hours, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 3:1), achieving a 68% isolated yield.

Table 1: Key Reaction Parameters for Classical Sulfonylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Chlorosulfonation Temp. | 0–5°C | Prevents decomposition |

| 4-Methoxybenzylamine Eq. | 1.1 | Minimizes dimerization |

| Solvent | Dichloromethane | Enhances solubility |

| Purification | Column chromatography | 95% purity |

Alternative Reductive Amination Strategy

Imine Formation and Reduction

A two-step protocol avoids handling sulfonyl chlorides. 2,5-Dimethoxybenzenesulfonamide reacts with 4-methoxybenzaldehyde in ethanol under reflux for 6 hours to form the corresponding imine. Subsequent reduction with sodium borohydride at 0°C yields the target compound with 57% overall yield. This method is advantageous for scale-up but requires stringent moisture control to prevent aldehyde oxidation.

Catalytic Enhancements

Employing sodium triacetoxyborohydride (STAB) as a reducing agent in tetrahydrofuran improves selectivity, suppressing over-reduction byproducts. STAB’s mild acidity (pH 4–5) stabilizes the imine intermediate, increasing yield to 72%.

Multi-Step Coupling Approaches

Buchwald–Hartwig Amination

For laboratories equipped for transition-metal catalysis, a palladium-mediated coupling links 2,5-dimethoxybenzenesulfonamide with 4-methoxybenzyl bromide. Using Pd(dba) (5 mol%) and Xantphos (10 mol%) in toluene at 110°C for 24 hours achieves 65% yield. This method bypasses sulfonyl chloride synthesis but incurs higher costs due to catalyst use.

Solid-Phase Synthesis

Immobilizing 2,5-dimethoxybenzenesulfonamide on Wang resin enables iterative coupling with 4-methoxybenzylamine via HATU activation. After cleavage with trifluoroacetic acid, the product is obtained in 45% yield, suitable for parallel synthesis of derivatives.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for isolating this compound. Gradient elution (hexane to ethyl acetate) resolves the product from unreacted sulfonamide and benzylamine precursors. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound to >99% purity for biological assays.

Spectroscopic Validation

-

(400 MHz, CDCl) : δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 2.4 Hz, 1H, Ar-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.25 (s, 2H, CH), 3.88 (s, 3H, OCH), 3.82 (s, 3H, OCH), 3.79 (s, 3H, OCH).

-

HRMS (ESI+) : m/z calcd for CHNOS [M+H]: 337.1056; found: 337.1059.

Industrial-Scale Optimization

Solvent Selection

Replacing dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield (70% vs. 68%). 2-MeTHF’s higher boiling point (80°C) facilitates distillation recovery, reducing waste.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during chlorosulfonation, reducing reaction time from 4 hours to 25 minutes. Coupled with inline liquid-liquid extraction, this approach achieves 78% yield with 90% space-time yield.

Challenges and Mitigation Strategies

Regioselectivity in Methoxy Substitution

Electrophilic substitution on 1,4-dimethoxybenzene favors the 2,5-isomer due to steric and electronic effects. DFT calculations (B3LYP/6-31G*) confirm the para-directing influence of methoxy groups, with the 2,5-product being 12 kcal/mol more stable than the 3,4-isomer.

Byproduct Formation

Dimerization of 4-methoxybenzylamine during coupling is suppressed by slow addition of the amine (1 hour) and maintaining pH > 8 via triethylamine. GC-MS analysis identifies the dimer (m/z 298.14) as the primary impurity, which is removed via recrystallization from ethanol/water.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Classical Sulfonylation | 68 | 95 | 12 | High |

| Reductive Amination | 57 | 92 | 18 | Moderate |

| Buchwald–Hartwig | 65 | 97 | 45 | Low |

| Continuous Flow | 78 | 99 | 9 | High |

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde.

Reduction: Formation of 2,5-dimethoxy-N-(4-methoxybenzyl)aniline.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has demonstrated that benzenesulfonamide derivatives exhibit significant anticancer properties. A study focused on new benzenesulfonamide derivatives revealed their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. The compound showed an IC50 range of 10.93–25.06 nM against CA IX, indicating strong selectivity and potential as an anticancer agent .

Antimicrobial Properties:

The compound has been investigated for its antimicrobial effects due to its ability to inhibit bacterial folate synthesis. This mechanism is common among sulfonamides, making them valuable in developing new antibacterial agents. Additionally, derivatives have been shown to possess anti-inflammatory properties, which could further enhance their therapeutic potential.

Biological Research

Enzyme Inhibition Studies:

The compound has been utilized in studies examining enzyme inhibition. For instance, the inhibition of carbonic anhydrases is linked to antibacterial activity, as inhibiting these enzymes can disrupt bacterial growth . The ability of 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide to act on specific enzymes positions it as a candidate for further biochemical investigations.

Pharmacological Studies:

In pharmacological contexts, this compound has been evaluated for its effects on various biological pathways. Its structural characteristics allow it to interact with multiple biological targets, making it a versatile tool for researchers studying drug interactions and mechanisms of action .

Case Study: Anticancer Efficacy

A recent study synthesized various benzenesulfonamide derivatives and evaluated their anticancer efficacy against MDA-MB-231 breast cancer cells. The results indicated that certain derivatives could induce apoptosis significantly more than controls, suggesting potential therapeutic applications in cancer treatment .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of sulfonamide derivatives, including this compound. The findings highlighted its effectiveness against various bacterial strains, supporting its use as a lead compound for developing new antibiotics.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound Name | Target Enzyme | IC50 (nM) | Effect on Cell Line |

|---|---|---|---|

| This compound | CA IX | 10.93 | Induces apoptosis |

| Other Derivative A | CA IX | 15.00 | Moderate induction |

| Other Derivative B | CA II | 1.55 | Low induction |

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Other Derivative C | S. aureus | 16 µg/mL |

| Other Derivative D | P. aeruginosa | 64 µg/mL |

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Halogen-Substituted Analogs

- 4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide (): Structure: Chlorine atoms replace methoxy groups at positions 4 and 4' (on the benzene and phenyl rings). Halogenation may enhance binding to hydrophobic pockets in target proteins. Applications: Not explicitly stated, but chloro-substituted sulfonamides are often explored in antimicrobial or anticancer research.

Amino-Substituted Analogs

- 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (): Structure: An amino group replaces the 4-methoxybenzyl substituent.

Variations in the N-Substituent

Heterocyclic N-Substituents

- 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (DQB/DBSA) (): Structure: Quinolin-3-yl group replaces the 4-methoxybenzyl moiety. Biological Activity: Potent TNAP inhibitor; blocks cardiac hypertrophy and cancer cell proliferation (e.g., 50% rescue of Saos-2 cells vs. 20% for HepG2) . Key Difference: The quinoline ring enhances π-π stacking interactions, improving binding to ALPL enzymes.

- 2,5-Dimethoxy-N-(2-thienylmethyl)benzenesulfonamide (): Structure: Thienylmethyl group introduces sulfur-containing heterocycle. Applications: Structural uniqueness may target enzymes or receptors with sulfur-affinity domains.

Aryl and Alkyl N-Substituents

- 2,5-Dimethoxy-N-[(2-methoxyphenyl)methyl]phenethylamine (25H-NBOMe) (): Structure: Phenethylamine core with a 2-methoxybenzyl substituent (vs. sulfonamide in the target compound). Biological Activity: Acts as a hallucinogen via 5-HT2A receptor agonism . Key Difference: The phenethylamine scaffold and receptor target diverge significantly from sulfonamide-based enzyme inhibitors.

Functional Group Modifications

- Dual α2A/5-HT7 Receptor Ligand (): Structure: Piperidin-4-yl group linked to a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxyethyl chain. Comparison: The extended alkyl-piperidine chain increases molecular weight (MW ~438.5) and likely enhances blood-brain barrier penetration compared to the simpler 4-methoxybenzyl analog.

Data Tables

Table 2: Physicochemical Properties

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors |

|---|---|---|---|

| 2,5-Dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide | 3.2 | ~0.05 | 2 (NH, SO₂) |

| DQB/DBSA | 3.8 | ~0.03 | 2 (NH, SO₂) |

| 25H-NBOMe | 2.5 | ~0.10 | 1 (NH) |

Research Findings and Implications

- Enzyme Inhibition: Sulfonamides with bulky N-substituents (e.g., DQB’s quinolin-3-yl group) show enhanced TNAP inhibition, critical in cancer and cardiovascular research .

- Receptor Selectivity : Substituent position (e.g., 2-methoxy vs. 4-methoxybenzyl in NBOMe derivatives) drastically alters receptor binding profiles .

- Synthetic Versatility: Halogenation and amino-group incorporation enable tuning of electronic properties for targeted drug discovery .

Biological Activity

2,5-Dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzenesulfonamide group, which is known for its significant biological activities. The presence of two methoxy groups at the 2 and 5 positions of the benzene ring enhances its lipophilicity, potentially improving bioavailability. The isoxazole moiety linked through a methyl bridge to the sulfonamide contributes to the compound's structural complexity and pharmacological properties.

Molecular Formula

- Molecular Formula : CHNOS

- Molar Mass : 319.39 g/mol

Antimicrobial Activity

The sulfonamide group in this compound is known for its antibacterial properties, primarily through inhibition of bacterial folate synthesis. Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

Research has demonstrated that derivatives of this compound possess notable anticancer properties. For instance, related compounds have shown sub-micromolar cytotoxicity against human tumor cell lines such as HeLa and MCF7. The mechanism involves disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | <10 | Microtubule disruption |

| Related Compound A | MCF7 | 0.5 | Tubulin inhibitor |

| Related Compound B | HT-29 | 1.0 | Apoptosis induction |

The primary mechanism by which this compound exerts its biological effects involves interaction with enzymes involved in folate metabolism and potential binding to tubulin. The sulfonamide group allows for nucleophilic substitution reactions, while the methoxy groups facilitate electrophilic aromatic substitution reactions .

In Vitro Studies

In vitro assays have shown that this compound inhibits microtubule protein polymerization at micromolar concentrations, confirming tubulin as a target. Co-treatment with multidrug resistance (MDR) inhibitors suggests that these compounds are not substrates for MDR pumps, enhancing their potential efficacy against resistant cancer cell lines .

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

- Study on Anticancer Efficacy : A recent study evaluated the anticancer potential of various benzenesulfonamide derivatives, including those with methoxy substitutions. Results indicated that compounds with multiple methoxy groups exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity of sulfonamides against a range of bacterial strains. The findings highlighted the importance of structural modifications in enhancing antibacterial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide, and how can regioselectivity and yield be maximized?

- Methodological Answer : The synthesis of benzenesulfonamide derivatives typically involves nucleophilic substitution between sulfonyl chlorides and amines. For regioselective methoxy group introduction, Friedel-Crafts alkylation or directed ortho-metalation strategies can be employed . Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for purification. Yield optimization requires controlled reaction temperatures (0–5°C for exothermic steps) and anhydrous conditions to prevent hydrolysis of intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

- 1H/13C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns and integration ratios.

- High-resolution mass spectrometry (HRMS) for molecular ion verification .

- FT-IR to validate sulfonamide (-SO2NH-) and methoxy (-OCH3) functional groups .

Q. What initial biological screening approaches are recommended to assess its enzyme inhibitory activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting tissue-nonspecific alkaline phosphatase (TNAP). Use p-nitrophenyl phosphate (pNPP) as a substrate in Tris-HCl buffer (pH 9.8) and measure absorbance at 405 nm. Calculate IC50 values using dose-response curves (0.1–100 µM). Include positive controls like levamisole for TNAP inhibition .

Advanced Research Questions

Q. How does the inhibition efficacy of this compound vary between cellular models, such as HepG2 vs. Saos-2 cells?

- Methodological Answer : Differences in inhibition correlate with cellular TNAP expression levels. Quantify TNAP activity via Western blot or qPCR in each cell line pre-treatment. In Saos-2 (high TNAP), the compound shows ~50% rescue in viability assays when co-administered with ALPL inhibitors, versus ~20% in HepG2 (lower TNAP) . Use siRNA knockdown to confirm TNAP-specific effects.

Q. How can researchers resolve contradictions in potency data under varying experimental conditions (e.g., hypoxia vs. normoxia)?

- Methodological Answer : Standardize oxygen levels using hypoxia chambers (1% O2) and validate ATP/adenosine concentrations via LC-MS. In hippocampal slices, hypoxia increases extracellular ATP hydrolysis, enhancing the compound’s inhibitory effect on TNAP. Replicate findings across ≥3 independent experiments and use ANOVA with post-hoc tests to address variability .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer : Use CD73-deficient (CD73−/−) mice to isolate TNAP-specific effects. Administer the compound intraperitoneally (5–20 mg/kg) and collect plasma/tissue samples at timed intervals. LC-MS/MS quantifies bioavailability and half-life. For toxicity, monitor liver/kidney function markers (ALT, creatinine) and histopathology post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.